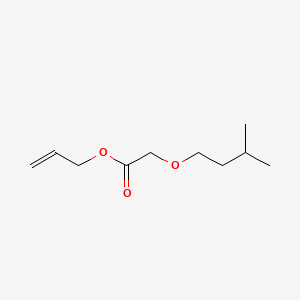

アリル(3-メチルブトキシ)アセテート

概要

科学的研究の応用

Allyl (3-methylbutoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

作用機序

Mode of Action

It is known to react with strong oxidizing acids and generates heat with caustic solutions .

Pharmacokinetics

As a fragrance compound, it is typically applied topically or used in the environment, and its systemic bioavailability may be limited .

Result of Action

The primary known effect of Allyl (3-methylbutoxy)acetate is its strong, fruity, galbanum odor with a pineapple modification . This makes it valuable in the fragrance industry.

Action Environment

Allyl (3-methylbutoxy)acetate is a colorless liquid that is insoluble in water . Its action as a fragrance can be influenced by environmental factors such as temperature, humidity, and the presence of other odors. It may react with strong oxidizing acids and generates heat with caustic solutions . It is also noted that Allyl (3-methylbutoxy)acetate should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

生化学分析

Biochemical Properties

Allyl (3-methylbutoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to react with strong oxidizing acids, generating heat and potentially igniting reaction products . Additionally, it may interact with caustic solutions and generate flammable hydrogen with alkali metals, hydrides, and other reducing agents

Cellular Effects

The effects of Allyl (3-methylbutoxy)acetate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In laboratory settings, exposure to this compound has resulted in clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection in treated rats . These observations suggest that Allyl (3-methylbutoxy)acetate can significantly impact cellular function and overall health.

Molecular Mechanism

At the molecular level, Allyl (3-methylbutoxy)acetate exerts its effects through various binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to react with strong oxidizing acids and generate heat indicates its potential to influence biochemical pathways and molecular mechanisms .

Temporal Effects in Laboratory Settings

The stability and degradation of Allyl (3-methylbutoxy)acetate over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been observed to maintain its reactivity and effects over extended periods. Long-term exposure studies have shown that it can cause persistent changes in cellular function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of Allyl (3-methylbutoxy)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and significant health impacts. For example, the median lethal concentration (LC50) for Allyl (3-methylbutoxy)acetate was reported to be 0.43 mg/L in rats, with observed sub-clinical signs such as clear nasal discharge, ataxia, tremors, salivation, dyspnea, hypoactivity, and slight piloerection . These findings underscore the importance of dosage considerations in experimental and therapeutic applications.

Metabolic Pathways

Allyl (3-methylbutoxy)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s reactivity with strong oxidizing acids and caustic solutions suggests its potential role in oxidative and reductive metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Allyl (3-methylbutoxy)acetate within cells and tissues are critical for its biochemical effects. The compound is likely to be widely distributed and excreted as metabolites in the urine . Its interactions with transporters and binding proteins can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

Allyl (3-methylbutoxy)acetate’s subcellular localization plays a vital role in its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Allyl (3-methylbutoxy)acetate can be synthesized through a multi-step process:

Reaction of Chloroacetic Acid with Isoamyl Alcohol: This reaction occurs in the presence of sodium hydroxide and a phase-transfer catalyst, resulting in the formation of sodium amylglycolate.

Treatment with Allyl Alcohol: The sodium amylglycolate is then treated with allyl alcohol to produce Allyl (3-methylbutoxy)acetate.

Industrial Production Methods: The industrial production of Allyl (3-methylbutoxy)acetate follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Reduction: This compound can also participate in reduction reactions, although specific conditions and reagents for such reactions are less commonly documented.

Substitution: Allyl (3-methylbutoxy)acetate can undergo substitution reactions, especially in the presence of caustic solutions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing acids.

Reducing Agents: Alkali metals, hydrides, and other reducing agents.

Substitution Conditions: Caustic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions may yield different substituted esters .

類似化合物との比較

- Allyl isoamyl glycolate

- Allyl amylglycolate

- Allyl (isopentyloxy)acetate

Comparison: Allyl (3-methylbutoxy)acetate is unique due to its specific odor profile and its synthesis involving isoamyl alcohol. Compared to similar compounds, it has a distinct fruity galbanum odor with a pineapple modification, making it particularly valuable in the fragrance industry .

生物活性

Allyl (3-methylbutoxy)acetate, with the CAS number 67634-00-8, is an ester compound that has garnered attention for its potential applications in various industries, particularly in fragrance and flavor formulations. This article provides a comprehensive overview of its biological activity, including mutagenicity, toxicity, and other relevant health effects based on diverse research findings.

- Chemical Formula: C10H18O3

- Molecular Weight: 174.25 g/mol

- CAS Number: 67634-00-8

Mutagenicity Studies

The mutagenic potential of allyl (3-methylbutoxy)acetate has been extensively studied using various assays:

-

Ames Test:

- In a bacterial reverse mutation assay conducted with Salmonella typhimurium and Escherichia coli strains, allyl (3-methylbutoxy)acetate demonstrated mutagenic activity at concentrations of ≥1250 μg/plate in strain WP2uvrA when metabolic activation was present. However, other tests indicated it was not mutagenic under different conditions .

- Mammalian Cell Gene Mutation Assay:

- Micronucleus Test:

Acute Toxicity

The acute toxicity of allyl (3-methylbutoxy)acetate was assessed in rats:

- Median Lethal Concentration (LC50): 0.43 mg/L for a 4-hour exposure period.

- Observed effects indicated that the liver was the primary target organ; however, no severe adverse effects were noted at higher tested concentrations .

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study revealed:

- No mortalities or clinical signs of toxicity in Wistar rats administered doses of up to 100 mg/kg body weight per day.

- The No Observed Adverse Effect Level (NOAEL) was established at 100 mg/kg body weight per day .

Summary of Biological Activity

| Study Type | Findings |

|---|---|

| Ames Test | Mutagenic in some conditions; non-mutagenic in others |

| Mammalian Cell Gene Mutation | No increase in mutant colonies observed |

| Micronucleus Test | Non-clastogenic; no micronuclei induced |

| Acute Toxicity | LC50 = 0.43 mg/L; liver as primary target organ |

| Repeated Dose Toxicity | NOAEL = 100 mg/kg bw/day; no significant toxic effects observed |

特性

IUPAC Name |

prop-2-enyl 2-(3-methylbutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-13-10(11)8-12-7-5-9(2)3/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWPXUNHSPOFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025580 | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(3-methylbutoxy)acetic acid, 2-propenyl ester is a clear colorless liquid. (NTP, 1992), Liquid | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

154 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.941 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67634-00-8 | |

| Record name | (3-METHYLBUTOXY)ACETIC ACID, 2-PROPENYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl amyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-(isopentyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl (3-methylbutoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL AMYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMX89K493E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。